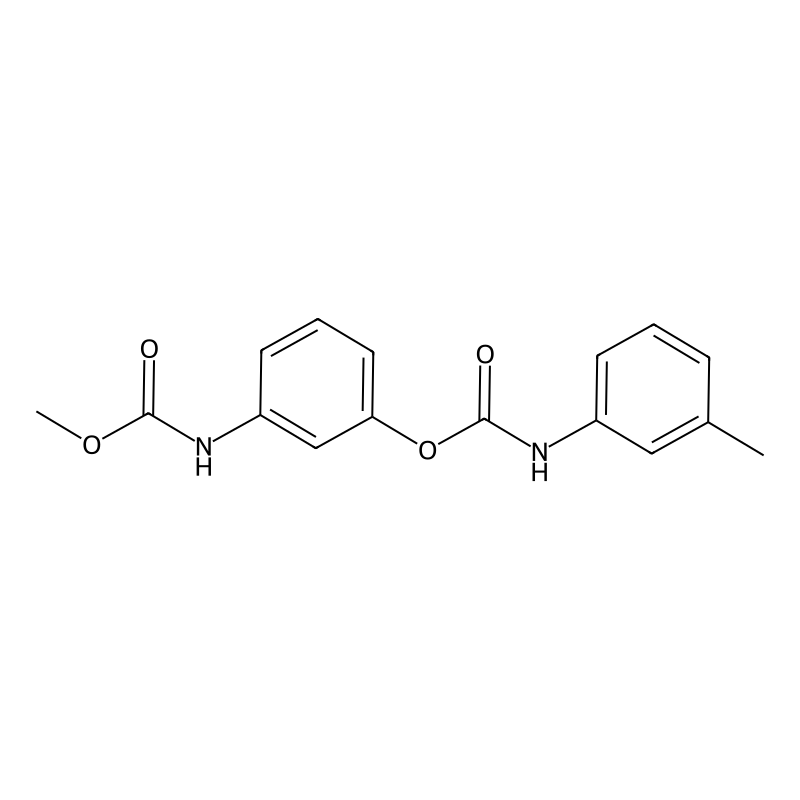

Phenmedipham

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

COLORLESS, ODORLESS, CRYSTALLINE SOLID; MP 143-144 °C; SOLUBILITY: 1 MG/L WATER AT 20 °C, ACETONE 20%, CYCLOHEXANONE 20%, METHANOL 5% /TECHNICAL MATERIAL 97% PURE/

4.7 MG/L WATER; ABOUT 200 G/KG IN ACETONE, CYCLOHEXANONE; ABOUT 50 G/KG IN METHANOL; 20 G/KG IN CHLOROFORM; 2.5 G/KG IN BENZENE; ABOUT 500 MG/KG IN HEXENE AT ROOM TEMP

Synonyms

Canonical SMILES

Phenmedipham is a highly selective, post-emergence bis-carbamate herbicide that functions as a Photosystem II (PSII) inhibitor. For industrial buyers and formulation chemists, its core procurement value lies in its high selectivity for specific broadleaf crops (such as Beta vulgaris and Spinacia oleracea) and its distinct physicochemical profile, including extremely low aqueous solubility (approx. 3.1 to 4.7 mg/L at 25°C) and a high soil adsorption coefficient (Koc ~2400 mL/g) [1]. Unlike broader-spectrum herbicides, phenmedipham is rapidly metabolized by tolerant crops, allowing for precise weed control without compromising crop yield. This specific metabolic clearance rate makes it a critical active pharmaceutical ingredient (API) in specialized emulsifiable concentrate (EC) agrochemical formulations where crop safety is the primary limiting factor [2].

Substituting phenmedipham with its closest structural analog, desmedipham, fundamentally alters the crop safety margin of a formulation. While desmedipham offers potent weed control, it exhibits significantly higher phytotoxicity toward the target crop, resulting in a lower lethal dose (LD50) for the crop itself [1]. Procurement decisions that default to desmedipham or generic PSII inhibitors (like chloridazon) risk severe crop injury, especially during early-stage (cotyledon) applications. Furthermore, phenmedipham possesses a highly specific pH-dependent degradation profile—rapid hydrolysis in alkaline conditions but stability in acidic environments—that cannot be replicated by in-class substitutes, meaning generic replacements will fail to meet the exact environmental persistence and crop rotation requirements dictated by phenmedipham-based labels [2].

Crop Safety and Selectivity Index During Early-Stage Application

Phenmedipham provides a significantly wider safety margin for sensitive crops compared to its primary analog, desmedipham. In comparative greenhouse trials at the cotyledon stage, phenmedipham demonstrated a selectivity index of 2.47, whereas desmedipham achieved an index of only 1.61 [1]. This quantitative difference means that desmedipham causes much higher levels of crop injury at equivalent weed-control rates.

| Evidence Dimension | Selectivity Index (Crop LD50 / Weed LD50) at cotyledon stage |

| Target Compound Data | Phenmedipham (Selectivity Index = 2.47) |

| Comparator Or Baseline | Desmedipham (Selectivity Index = 1.61) |

| Quantified Difference | 53.4% higher selectivity index for phenmedipham |

| Conditions | Cotyledon-stage application on sugarbeet and Palmer amaranth |

Buyers formulating for early-stage crop application must procure phenmedipham to prevent unacceptable crop mortality that occurs with desmedipham-only formulations.

Photosystem II (PSII) Recovery Kinetics and Crop Metabolism

The differential speed of herbicide metabolism is a critical procurement factor. Chlorophyll fluorescence monitoring (Fv/Fm) shows that while both phenmedipham and desmedipham initially decrease the maximum quantum efficiency of PSII, target crops recover much more rapidly from phenmedipham exposure. Desmedipham irreversibly affects Fv/Fm at much lower doses than phenmedipham, highlighting phenmedipham's superior metabolic clearance rate in tolerant species[1].

| Evidence Dimension | PSII maximum quantum efficiency (Fv/Fm) recovery rate |

| Target Compound Data | Phenmedipham (Rapid Fv/Fm recovery at standard application doses) |

| Comparator Or Baseline | Desmedipham (Slower recovery; irreversible PSII damage at lower doses) |

| Quantified Difference | Phenmedipham allows full PSII recovery where desmedipham causes irreversible inhibition |

| Conditions | Greenhouse application, monitored via chlorophyll a fluorescence parameters |

Confirms phenmedipham as the necessary active ingredient when formulating post-emergence rescue treatments where rapid crop recovery is economically critical.

pH-Dependent Soil Half-Life and Environmental Persistence

Phenmedipham exhibits a highly specific, pH-dependent degradation profile that dictates its environmental fate and rotational crop safety. Under aerobic conditions, phenmedipham degrades with a half-life of 20 days at pH 6.8, but this extends to 120 days at pH 5.0 [1]. This predictable hydrolysis rate contrasts with more persistent soil-applied herbicides, ensuring low leaching potential and preventing long-term carryover in neutral to alkaline soils.

| Evidence Dimension | Aerobic soil half-life |

| Target Compound Data | Phenmedipham (20 days at pH 6.8; 120 days at pH 5.0) |

| Comparator Or Baseline | Persistent baseline herbicides (>100 days regardless of pH) |

| Quantified Difference | 6x increase in degradation speed in neutral vs acidic soil |

| Conditions | Loamy sand soil, aerobic laboratory conditions |

Crucial for procurement teams ensuring regulatory compliance and designing formulations for specific geographic soil profiles to avoid rotational crop damage.

Formulation of Emulsifiable Concentrates (ECs) for Sensitive Broadleaf Crops

Because of its superior selectivity index (2.47) compared to desmedipham, phenmedipham is the mandatory choice for EC formulations targeting early-stage (cotyledon to two-leaf) weed control in highly sensitive crops like fresh market spinach and table beets, where crop injury translates directly to unmarketable yields [1].

Development of pH-Responsive Agrochemical Delivery Systems

Phenmedipham's stark pH-dependent degradation (half-life of 20 days at pH 6.8 vs. 120 days at pH 5.0) makes it an ideal active ingredient for researchers designing smart, pH-responsive agrochemical matrices or evaluating the environmental fate of carbamates in varying soil acidities [2].

Benchmark Standard in Chlorophyll Fluorescence (Fv/Fm) Assays

Due to its well-characterized, reversible inhibition of the D-1 quinone-binding protein and rapid metabolic clearance in tolerant species, phenmedipham serves as an essential quantitative benchmark in non-invasive chlorophyll fluorescence screening (Fv/Fm) for evaluating novel PSII inhibitors [3].

References

- [1] Response of Palmer amaranth (Amaranthus palmeri S. Watson) and sugarbeet to desmedipham and phenmedipham. Weed Technology, 35(3), Cambridge University Press, 2021.

- [2] Guidance for the Reregistration of Pesticide Products Containing Phenmedipham (098701). US EPA NEPIS.

- [3] Monitoring the efficacy and metabolism of phenylcarbamates in sugar beet and black nightshade by chlorophyll fluorescence parameters. Pest Management Science, 63(7), 690-703, 2007.

Purity

Physical Description

Colorless solid; [Merck Index] Colorless odorless solid; Formulated as technical solid and emulsifiable concentrate; [EPA REDs]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

0.25-0.30 g/cu c at 20 °C

LogP

Odor

Appearance

Melting Point

139-142 (143-144 °C)

Storage

UNII

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

PHENMEDIPHAM IS STRONG INHIBITOR OF HILL REACTION /IN PLANTS/.

At concn near 2X10-4 M, phenmedipham inhibited electron transfer in potato and mung bean mitochondria. The inhibition seemed to be localized in the flavoprotein region. It affected preferentially the exogenous nicotinamide-adenine dinucleotide (NADH) dehydrogenase, in potato mitochondria. Succinate dehydrogenase was less inhibited. Photosynthesis was completely inhibited by 2X10-7 M phenmedipham.

Vapor Pressure

1.3 nPa at 25 °C

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

RECOVERY OF /ORALLY/ ADMIN DOSE /TO RATS/ IN URINE & FECES, AT 72 HR AFTER TREATMENT, WAS ... 99% ... URINE ... PRIMARY ROUTE OF ELIMINATION, WITH 80% ... EXCRETED VIA URINE IN INITIAL 24 HR ... TRACE AMT OF RADIOLABEL ... IN KIDNEY ... 0.039 PPM ... ALL OTHER TISSUES FELL BELOW THIS LEVEL.

It is absorbed through leaves & has little action by way of soil & roots.

Metabolism Metabolites

BETANAL ... WAS RAPIDLY METABOLIZED BY RATS TO CORRESPONDING PHENOL ... (60-70%)(WHICH WAS PARTLY CONJUGATED) & M-HYDROXYANILINE, WHICH WAS EXCRETED AS M-HYDROXYACETANILIDE ... (2%).

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Wikipedia

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Pharmaceuticals

Methods of Manufacturing

General Manufacturing Information

IT IS APPLIED EITHER BROADCAST OR AS BAND TREATMENT. RATES: BROADCAST--1 TO 1.25 LB/ACRE AT COTYLEDON TO TWO TRUE LEAF STAGE WEEDS. 1.25 TO 1.5 LB/ACRE AT 2 TO 4 TRUE LEAF STAGE OF WEEDS. USUAL CARRIER: PHENMEDIPHAM IS APPLIED DILUTED WITH WATER AT BROADCAST RATE OF 20 GALLONS/ACRE.

Analytic Laboratory Methods

The use of coupled-column HPLC and MS using field desorption and fast atom bombardment ionization for the separation and identification of organics isolated from river and drinking water was reported. Phenmedipham was identified in river water using field desorption MS.

The adsorption properties of Tenax were studied to test the possibility of concentration and recovery of pollutant substances. Pesticides of various classes (chlorinated, phosphorated, carbamates, carbonates) and other organic toxicants having different volatility were employed as substances to be concentrated. They were present in water at 0.1 ppb. Recovery was made by solvent extraction or by thermoelution. Revelation and quantitative analysis were performed by GC and by high pressure TLC.

Simultaneous determination of several carbamate pesticides including betanal in fruits and vegetables by multistage HPLC in a single run.

Stability Shelf Life

SHELF LIFE OVER 1 YR

Dates

2: Pohlenz HD, Boidol W, Schüttke I, Streber WR. Purification and properties of an Arthrobacter oxydans P52 carbamate hydrolase specific for the herbicide phenmedipham and nucleotide sequence of the corresponding gene. J Bacteriol. 1992 Oct;174(20):6600-7. PubMed PMID: 1400211; PubMed Central PMCID: PMC207632.

3: Howcroft CF, Gravato C, Amorim MJ, Novais SC, Soares AM, Guilhermino L. Biochemical characterization of cholinesterases in Enchytraeus albidus and assessment of in vivo and in vitro effects of different soil properties, copper and phenmedipham. Ecotoxicology. 2011 Jan;20(1):119-30. doi: 10.1007/s10646-010-0562-4. Epub 2010 Nov 16. PubMed PMID: 21080225.

4: Imazawa T, Iida T, Matsuno N, Kato F, Ito T, Sasaki K. [Analysis of phenmedipham in agricultural products by HPLC]. Shokuhin Eiseigaku Zasshi. 2005 Dec;46(6):277-81. Japanese. PubMed PMID: 16440789.

5: Streber WR, Kutschka U, Thomas F, Pohlenz HD. Expression of a bacterial gene in transgenic plants confers resistance to the herbicide phenmedipham. Plant Mol Biol. 1994 Sep;25(6):977-87. PubMed PMID: 7919217.

6: Laitinen P, Siimes K, Eronen L, Rämö S, Welling L, Oinonen S, Mattsoff L, Ruohonen-Lehto M. Fate of the herbicides glyphosate, glufosinate-ammonium, phenmedipham, ethofumesate and metamitron in two Finnish arable soils. Pest Manag Sci. 2006 Jun;62(6):473-91. PubMed PMID: 16628542.

7: Vincent F, Nguyen MT, Emerling DE, Kelly MG, Duncton MA. Mining biologically-active molecules for inhibitors of fatty acid amide hydrolase (FAAH): identification of phenmedipham and amperozide as FAAH inhibitors. Bioorg Med Chem Lett. 2009 Dec 1;19(23):6793-6. doi: 10.1016/j.bmcl.2009.09.086. Epub 2009 Sep 30. PubMed PMID: 19850474.

8: Amorim MJ, Römbke J, Scheffczyk A, Nogueira AJ, Soares AM. Effects of different soil types on the Collembolans Folsomia candida and Hypogastrura assimilis using the herbicide Phenmedipham. Arch Environ Contam Toxicol. 2005 Oct;49(3):343-52. PubMed PMID: 16220585.

9: Bori J, Riva MC. An Alternative Approach to Assess the Habitat Selection of Folsomia candida in Contaminated Soils. Bull Environ Contam Toxicol. 2015 Nov;95(5):670-4. doi: 10.1007/s00128-015-1647-9. Epub 2015 Sep 9. PubMed PMID: 26350730.

10: Knowles CO, Benezet HJ. Microbial degradation of the carbamate pesticides desmedipham, phenmedipham, promecarb, and propamocarb. Bull Environ Contam Toxicol. 1981 Oct;27(4):529-33. PubMed PMID: 7306718.

11: Amorim MJ, Römbke J, Scheffczyk A, Soares AM. Effect of different soil types on the enchytraeids Enchytraeus albidus and Enchytraeus luxuriosus using the herbicide Phenmedipham. Chemosphere. 2005 Dec;61(8):1102-14. Epub 2005 Apr 26. PubMed PMID: 16263380.

12: Stainier C, Destain MF, Schiffers B, Lebeau F. Effect of tank mixed adjuvants on the drift potential of phenmedipham formulations. Commun Agric Appl Biol Sci. 2005;70(4):979-87. PubMed PMID: 16628946.

13: Koch P, Bahmer FA. [Photoallergic dermatitis caused by the herbicide phenmedipham]. Derm Beruf Umwelt. 1989 Nov-Dec;37(6):203-5. German. PubMed PMID: 2606004.

14: Perret D, Gentili A, Marchese S, Marin A, Bruno F. Liquid chromatographic/mass spectrometric determination of desmedipham and phenmedipham and their metabolites in soil. J AOAC Int. 2001 Sep-Oct;84(5):1407-12. PubMed PMID: 11601459.

15: Amorim MJ, Römbke J, Soares AM. Avoidance behaviour of Enchytraeus albidus: effects of benomyl, carbendazim, phenmedipham and different soil types. Chemosphere. 2005 Apr;59(4):501-10. PubMed PMID: 15788173.

16: Kiseleva NI. [Determination of residual quantities of betanal (phenmedipham) in sugar beets]. Vopr Pitan. 1974 Nov-Dec;(6):68-70. Russian. PubMed PMID: 4450550.

17: Vidal T, Pereira JL, Abrantes N, Soares AM, Gonçalves F. Reproductive and developmental toxicity of the herbicide Betanal® Expert and corresponding active ingredients to Daphnia spp. Environ Sci Pollut Res Int. 2016 Jul;23(13):13276-87. doi: 10.1007/s11356-016-6492-9. Epub 2016 Mar 29. PubMed PMID: 27023815.

18: Müller T, Brancq B, Milius A, Okori N, Vaille C, Gauvrit C. Ethoxylated rapeseed oil derivatives as novel adjuvants for herbicides. Pest Manag Sci. 2002 Dec;58(12):1243-9. PubMed PMID: 12476998.

19: Abbaspoor M, Streibig JC. Monitoring the efficacy and metabolism of phenylcarbamates in sugar beet and black nightshade by chlorophyll fluorescence parameters. Pest Manag Sci. 2007 Jun;63(6):576-85. PubMed PMID: 17437253.

20: Nater JP, Grosfeld JC. Allergic contact dermatitis from Betanal (phenmedipham). Contact Dermatitis. 1979 Jan;5(1):59-60. PubMed PMID: 421466.

Explore Compound Types